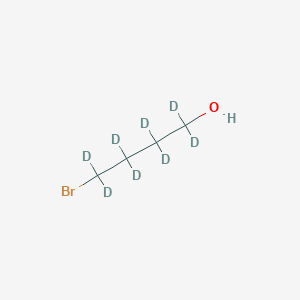

4-Bromo-1-butanol-1,1,2,2,3,3,4,4-D8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-1-butanol-1,1,2,2,3,3,4,4-D8 is a deuterated compound, meaning it contains deuterium atoms, which are isotopes of hydrogen

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-butanol-1,1,2,2,3,3,4,4-D8 typically involves the deuteration of 4-Bromobutan-1-ol. This can be achieved through a series of reactions where hydrogen atoms are replaced with deuterium atoms. One common method involves the use of deuterated reagents and catalysts under controlled conditions to ensure the selective incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment and techniques to achieve high yields and purity. The process often requires stringent control of reaction parameters such as temperature, pressure, and the concentration of deuterated reagents.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-1-butanol-1,1,2,2,3,3,4,4-D8 can undergo various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a carbonyl group.

Reduction: The bromine atom can be reduced to form a deuterated butanol.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products

Oxidation: Deuterated butanone.

Reduction: Deuterated butanol.

Substitution: Various deuterated derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-Bromo-1-butanol-1,1,2,2,3,3,4,4-D8 has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other deuterated compounds.

Biology: Employed in metabolic studies to trace the incorporation of deuterium in biological systems.

Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

Industry: Utilized in the production of deuterated materials for various industrial applications.

Mecanismo De Acción

The mechanism of action of 4-Bromo-1-butanol-1,1,2,2,3,3,4,4-D8 involves its interaction with molecular targets through its bromine and deuterium atoms. The deuterium atoms can influence the compound’s reactivity and stability, while the bromine atom can participate in various chemical reactions. The pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-1,1,2,2,3,3,4,4-octadeuteriobutane: Similar structure but lacks the hydroxyl group.

4-Bromo-1,1,2,2,3,3,4,4-octadeuteriobutan-2-ol: Similar but with the hydroxyl group on the second carbon.

4-Bromo-1,1,2,2,3,3,4,4-octadeuteriobutan-1-one: Similar but with a carbonyl group instead of a hydroxyl group.

Uniqueness

4-Bromo-1-butanol-1,1,2,2,3,3,4,4-D8 is unique due to its specific placement of deuterium atoms and the presence of both a bromine atom and a hydroxyl group. This combination of features makes it particularly useful for specific types of chemical reactions and applications in research.

Actividad Biológica

4-Bromo-1-butanol-1,1,2,2,3,3,4,4-D8 is a deuterated derivative of 4-bromo-1-butanol. Its unique isotopic composition enhances its utility in various chemical and biological studies. This article explores the biological activity of this compound, focusing on its biochemical properties, metabolic pathways, and applications in research.

- Molecular Formula : C₄H₉BrO

- Deuterium Content : 99 atom % D

- Molecular Weight : 161.067 g/mol

- Density : 1.53 g/cm³

- Boiling Point : 190.932°C at 760 mmHg

- Flash Point : 92.102°C

4-Bromo-1-butanol-D8 plays a significant role in biochemical reactions and is particularly valuable as a tracer in drug development processes. The deuterium labeling allows for precise quantitation during metabolic studies. Key interactions include:

- Cytochrome P450 Enzymes : This compound interacts with cytochrome P450 enzymes involved in the oxidative metabolism of many xenobiotics. Understanding these interactions is crucial for elucidating its metabolic pathways and potential effects on drug metabolism.

Table 1: Comparison of Biological Activity with Non-Deuterated Counterpart

| Property | 4-Bromo-1-butanol-D8 | 4-Bromo-1-butanol |

|---|---|---|

| Interaction with Cytochrome P450 | Yes | Yes |

| Stability in Metabolic Studies | Higher | Lower |

| Quantitative Analysis | Enhanced | Standard |

Cellular Effects

Research indicates that 4-Bromo-1-butanol-D8 influences several cellular processes:

- Cell Signaling : It affects the activity of kinases and transcription factors, leading to changes in gene expression profiles.

- Metabolic Flux : By modulating the activity of metabolic enzymes, it impacts overall cellular metabolism.

Metabolic Pathways

The compound is involved in various metabolic pathways primarily through interactions with cytochrome P450 enzymes. The presence of deuterium can influence the rate and extent of metabolic reactions. Notable metabolic products include:

- Oxidation Products : Deuterated butanone.

- Reduction Products : Deuterated butanol.

- Substitution Products : Various deuterated derivatives depending on the nucleophile used.

Study 1: Drug Metabolism Tracing

In a study examining drug metabolism, researchers utilized 4-Bromo-1-butanol-D8 as a tracer to monitor its incorporation into metabolic pathways. The results demonstrated that the compound significantly altered the pharmacokinetics of co-administered drugs by interacting with cytochrome P450 enzymes, leading to enhanced understanding of drug-drug interactions .

Study 2: Toxicological Assessment

In animal models, varying doses of 4-Bromo-1-butanol-D8 were administered to assess toxicity levels. Lower doses exhibited minimal adverse effects; however, higher concentrations resulted in significant toxicological responses. This study highlighted the importance of dosage optimization in therapeutic applications.

Propiedades

IUPAC Name |

4-bromo-1,1,2,2,3,3,4,4-octadeuteriobutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrO/c5-3-1-2-4-6/h6H,1-4H2/i1D2,2D2,3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJLYRDVTMMSIP-SVYQBANQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.